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Off-target effects of Tyk2-IN-18 in kinase screening

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Compound of Interest		
Compound Name:	Tyk2-IN-18	
Cat. No.:	B12362065	Get Quote

Technical Support Center: Tyk2-IN-18

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Tyk2-IN-18** in kinase screening and other experimental settings. The information focuses on potential off-target effects and provides guidance for interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is Tyk2-IN-18 and what is its primary target?

A1: **Tyk2-IN-18** (also known as compound 86) is a potent, cell-permeable inhibitor of Tyrosine Kinase 2 (Tyk2). It functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of Tyk2, which in turn inhibits the catalytic activity of the kinase (JH1) domain.

Q2: What is the most significant known off-target of **Tyk2-IN-18**?

A2: A significant off-target activity of **Tyk2-IN-18** is the potent inhibition of the JAK2 pseudokinase (JH2) domain, with a reported IC50 value of less than 10 nM[1]. This potent activity against JAK2 is a critical consideration when designing experiments and interpreting data.

Q3: Why is selectivity against other JAK family members (JAK1, JAK3) important?



A3: The Janus kinase (JAK) family, which includes Tyk2, JAK1, JAK2, and JAK3, shares a high degree of structural homology in their catalytic domains.[2] Off-target inhibition of other JAK family members can lead to unintended biological consequences and side effects, as each JAK is involved in distinct signaling pathways. For example, JAK1 and JAK3 are crucial for signaling of many common gamma-chain cytokines (e.g., IL-2, IL-7, IL-15), while JAK2 is central to signaling from hematopoietic growth factor receptors like the erythropoietin (EPO) receptor.[3] [4] Selective inhibitors are therefore essential for dissecting the specific role of Tyk2.

Q4: How does Tyk2-IN-18's mechanism (JH2 inhibition) differ from other kinase inhibitors?

A4: Many kinase inhibitors are ATP-competitive and target the highly conserved ATP-binding site within the catalytic (JH1) domain.[5] Because this site is similar across many kinases, achieving high selectivity can be challenging.[2] **Tyk2-IN-18** targets the less conserved pseudokinase (JH2) domain, which acts as an allosteric regulatory site.[6] This mechanism can offer a higher degree of selectivity for Tyk2 over other kinases that lack a similar binding pocket in their JH2 domains.[7] However, as seen with its activity on JAK2, cross-reactivity can still occur.

Troubleshooting Guide

Problem 1: I am observing effects typically associated with JAK2 inhibition (e.g., effects on hematopoiesis, EPO signaling) when using **Tyk2-IN-18**.

- Possible Cause: This is likely due to the known off-target activity of **Tyk2-IN-18** on the JAK2 pseudokinase (JH2) domain[1]. At the concentrations used to inhibit Tyk2, you may also be significantly inhibiting JAK2-mediated signaling pathways.
- Troubleshooting Steps:
 - Confirm the Effect with a Selective JAK2 Inhibitor: Use a well-characterized, selective
 JAK2 inhibitor as a positive control in your experimental system. If it phenocopies the
 effects seen with Tyk2-IN-18, it strengthens the hypothesis that the effect is JAK2mediated.
 - Perform a Dose-Response Experiment: Titrate Tyk2-IN-18 to the lowest possible concentration that still gives you the desired Tyk2 inhibition. This may help to create a therapeutic window where Tyk2 is inhibited with minimal impact on JAK2.



- Use a Rescue Experiment: If your assay involves a JAK2-dependent cytokine (like EPO or TPO), check if adding a surplus of that cytokine can overcome the inhibitory effect.
- Measure Downstream Signaling: Directly assess the phosphorylation of STAT5 (a primary downstream target of JAK2) in your cells following stimulation with a JAK2-dependent cytokine (e.g., EPO, GM-CSF) in the presence of Tyk2-IN-18.

Problem 2: My results are inconsistent, or I see broader effects than expected from Tyk2 inhibition alone (e.g., effects on IL-6 or IL-2 signaling).

- Possible Cause: While the primary off-target is JAK2, inhibition of other JAKs (like JAK1 or JAK3) at higher concentrations cannot be ruled out without a complete selectivity profile. IL-6 signaling primarily uses a JAK1/JAK2 pair, while IL-2 signals through JAK1/JAK3.
 Unexpected activity could stem from hitting one of these other kinases.
- Troubleshooting Steps:
 - Consult Kinase Selectivity Data: Refer to the data table below. Compare the known IC50 values of Tyk2-IN-18 with those of other, more broadly characterized inhibitors to understand potential cross-reactivity patterns.
 - Profile Against Key Cytokine Pathways: Test the effect of Tyk2-IN-18 on the phosphorylation of specific STAT proteins in response to a panel of cytokines that signal through different JAK combinations (see table and diagram below).
 - JAK1/JAK3: IL-2 or IL-15 induced pSTAT5
 - JAK1/JAK2: IL-6 or IFNy induced pSTAT1/pSTAT3
 - TYK2/JAK1: IFNα induced pSTAT1
 - TYK2/JAK2: IL-12 or IL-23 induced pSTAT4 or pSTAT3
 - Validate with a Different Selective TYK2 Inhibitor: If possible, use another structurally
 distinct and highly selective TYK2 inhibitor (e.g., an ATP-competitive inhibitor if available)
 to confirm that your primary observation is indeed due to Tyk2 inhibition.



Quantitative Data: Kinase Inhibition Profile

The following table summarizes the known inhibition data for **Tyk2-IN-18** and provides data for other representative JAK inhibitors for comparative purposes. Note: A full kinase selectivity panel for **Tyk2-IN-18** is not publicly available. The data is primarily from patent literature and may not have been peer-reviewed.

Compoun d	Target Domain	TYK2 IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	Referenc e(s)
Tyk2-IN-18	JH2	≤10	N/A	<10 (JH2)	N/A	[1]
Deucravaci tinib	JH2	0.2	>10,000	>10,000	>10,000	[5]
PF- 06700841	JH1	17	18	81	6820	[8]
NDI- 031407	JH1	0.21	46	31	4.2	[9]
Tofacitinib	JH1	489	41	29	135	[3]

N/A: Data not publicly available from the searched sources.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for JH2 Domain Inhibitors (Fluorescence Polarization)

This protocol describes a general method for determining the IC50 of an inhibitor for the Tyk2 JH2 domain.

- Principle: This assay measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by a competitive inhibitor. When the probe is bound to the larger JH2 protein, it tumbles slowly in solution and emits highly polarized light. When displaced by an inhibitor, the small probe tumbles rapidly, and the emitted light is depolarized.
- Materials:



- Recombinant human Tyk2 JH2 protein.
- Fluorescently labeled probe/tracer specific for the Tyk2 JH2 domain.
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT,
 0.01% Tween-20.
- Tyk2-IN-18 and other test compounds, serially diluted in DMSO.
- 384-well, non-stick, black microplates.
- Microplate reader capable of measuring fluorescence polarization.

Method:

- 1. Prepare a 2X solution of Tyk2 JH2 protein in assay buffer at a concentration optimized for a robust assay window.
- 2. Prepare a 2X solution of the fluorescent probe in assay buffer. The concentration should be at or below its Kd for the Tyk2 JH2 domain.
- 3. Dispense 10 µL of the 2X Tyk2 JH2 solution into each well of the 384-well plate.
- 4. Add 100 nL of serially diluted test compound (or DMSO for controls) to the appropriate wells.
- 5. Incubate for 15-30 minutes at room temperature to allow compound binding.
- 6. Add 10 μ L of the 2X fluorescent probe solution to all wells to initiate the competition reaction.
- 7. Incubate for 60 minutes at room temperature, protected from light.
- 8. Measure fluorescence polarization on a compatible plate reader.
- 9. Calculate percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO only) controls.

Troubleshooting & Optimization





10. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for JAK Inhibitor Selectivity (Phospho-STAT Flow Cytometry)

This protocol allows for the functional assessment of inhibitor selectivity in a cellular context by measuring the phosphorylation of downstream STAT proteins.

Principle: Different cytokine receptors signal through specific pairs of JAKs. By stimulating
whole blood or isolated immune cells with specific cytokines and measuring the subsequent
phosphorylation of STAT proteins via flow cytometry, one can determine the functional
selectivity of an inhibitor.

Materials:

- Fresh human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs).
- Cytokines for stimulation: IFNα (Tyk2/JAK1), IL-12 (Tyk2/JAK2), IL-6 (JAK1/JAK2), IL-2 (JAK1/JAK3), GM-CSF (JAK2/JAK2).
- Tyk2-IN-18 and other test compounds, serially diluted in DMSO.
- Fixation and permeabilization buffers for flow cytometry.
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14)
 and intracellular phospho-STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5).
- Flow cytometer.

Method:

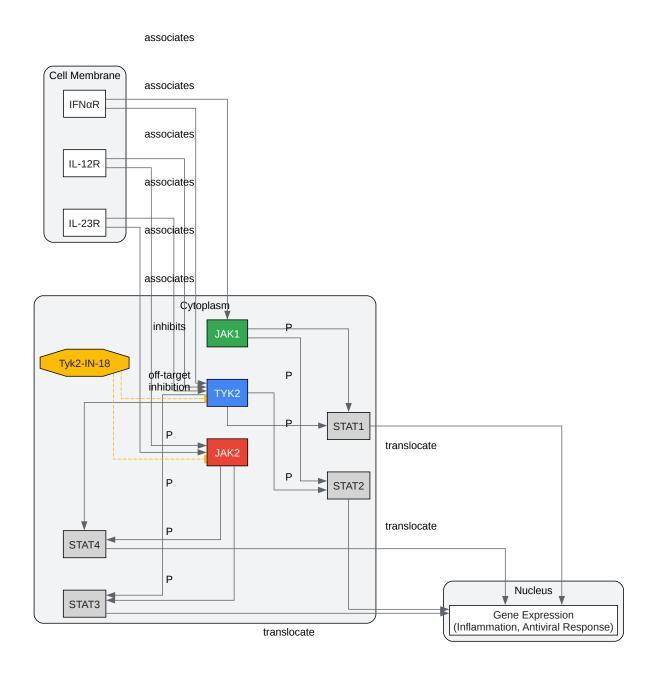
- 1. Aliquot 100 μ L of whole blood or PBMCs (at 1x10^6 cells/mL) into 96-well deep-well plates.
- 2. Add 1 μ L of serially diluted **Tyk2-IN-18** or control inhibitor to each well. Mix and preincubate for 30-60 minutes at 37°C.



- 3. Prepare cytokine stocks at 10X the final desired concentration. Add 11 μ L of the appropriate cytokine to the corresponding wells to stimulate the cells. Incubate for 15-30 minutes at 37°C.
- 4. Immediately stop the reaction by adding a fixation buffer (e.g., pre-warmed BD Lyse/Fix buffer) and incubate for 10 minutes at 37°C.
- 5. Permeabilize the cells by adding cold permeabilization buffer (e.g., BD Perm Buffer III) and incubating on ice for 30 minutes.
- 6. Wash the cells with staining buffer (e.g., PBS with 2% FBS).
- 7. Stain the cells with a cocktail of surface and intracellular phospho-STAT antibodies for 60 minutes at room temperature in the dark.
- 8. Wash the cells twice and resuspend in staining buffer.
- 9. Acquire data on a flow cytometer.
- 10. Gate on specific cell populations (e.g., CD4+ T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
- 11. Calculate percent inhibition based on the MFI of stimulated vs. unstimulated controls and plot dose-response curves to determine cellular IC50 values for each cytokine pathway.

Visualizations



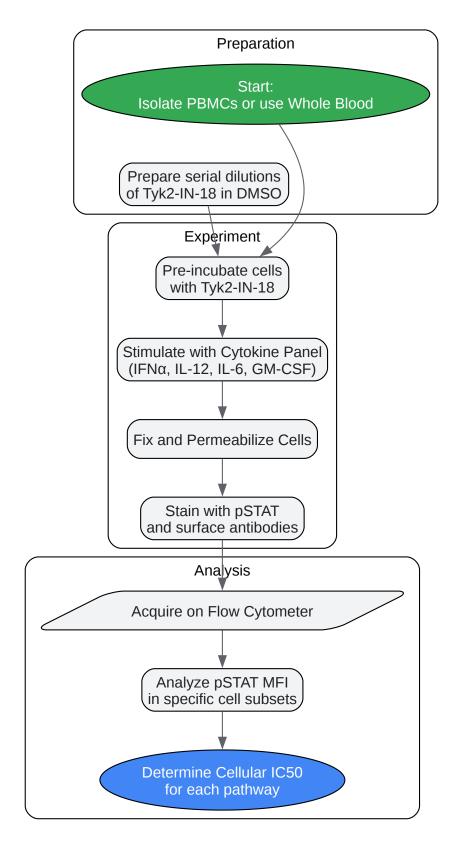


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Caption: TYK2 signaling pathways and points of inhibition by Tyk2-IN-18.





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Caption: Workflow for assessing **Tyk2-IN-18** selectivity in a cellular assay.



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